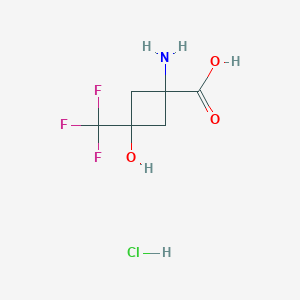

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBDEHJTWYINQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377036-33-2 | |

| Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Hydrogenolysis and Deprotection

Key Reaction Scheme

The most well-documented route involves a six-step sequence starting from protected cyclobutane intermediates:

- Hydrogenolysis of Protected Precursors :

- Fluorination and Deprotection :

Table 1: Reaction Conditions for Hydrogenolysis

Radical Deoxygenation of Cyclobutane Dicarboxylates

Alternative Route from Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

A scalable method developed by Song et al. (2020) avoids hydrogenolysis:

- Trifluoromethylation :

- Deoxygenation :

- Decarboxylation :

Table 2: Performance of Radical Deoxygenation

| Step | Yield | Purity | Limitation | Source |

|---|---|---|---|---|

| Trifluoromethylation | 85% | >95% | Requires anhydrous CsF | |

| Bu₃SnH Deoxygenation | 78% | 90% | Toxicity of tin reagents | |

| Decarboxylation | 92% | 98% | High-temperature hazard |

Stereocontrolled Synthesis via Sulfonation/Elimination

Overcoming Steric Hindrance in cis-Isomer Formation

A patent by CN108129288B outlines a stereospecific approach for trans-3-hydroxy analogs, adaptable for cis-configurations:

- Reduction of 3-Ketocyclobutane Carboxylates :

- Sulfonation and Elimination :

- Hydrogenation :

Table 3: Stereochemical Outcomes

| Method | cis:trans Ratio | Key Factor | Source |

|---|---|---|---|

| Hydrogenation of Olefin | 95:5 | CF₃ group blocks trans-addition | |

| Zn Reduction | 20:80 | Favors trans-configuration |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the amino and hydroxyl groups provide sites for further chemical modifications. The exact mechanism of action depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Comparisons

The following table highlights structural differences between the target compound and related cyclobutane derivatives:

Pharmacological and Research Findings

1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC)

- Application : Tumor-seeking agent in PET imaging.

- Key Data: Rapid clearance from blood (peak tissue concentration within 30 minutes post-injection). Low excretion (3.6% in 2 hours) and minimal carrier effect on distribution. Non-toxic in animal models (rats, hamsters, dogs).

anti-3-[¹⁸F]FACBC

- Application: Prostate carcinoma detection via PET-CT.

- Key Data: Malignant prostate sextants showed higher SUVmax (5.1 ± 2.6 at 4 min) vs. benign (4.0 ± 1.9). Significant correlation between SUVmax and Gleason score (r = 0.48 at 40 min). Limitations: Overlap in uptake between malignant/non-malignant tissues limits standalone diagnostic use.

cis-3-Amino-1-methylcyclobutan-1-ol HCl

- Application : Intermediate in synthetic chemistry.

- Key Features: Methyl and hydroxyl groups in cis-configuration; lacks fluorinated or carboxylic acid groups. Limited pharmacological data in the provided evidence.

Functional Group Impact on Bioactivity

- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. May influence binding to hydrophobic enzyme pockets.

- Radiolabels (¹¹C, ¹⁸F) : Critical for imaging applications (e.g., ACBC and FACBC for PET) but absent in the target compound.

Biological Activity

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, commonly referred to as a fluorinated amino acid, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its interaction with biological targets, enhancing its potency and selectivity in various applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 205.6 g/mol. The presence of the trifluoromethyl group () imparts unique electronic properties that can enhance the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The trifluoromethyl group has been shown to alter the pKa values of compounds, enhancing their binding affinity to target proteins. For instance, studies indicate that fluorinated analogs can exhibit increased potency against specific enzymes involved in metabolic pathways, such as protein methyltransferases and demethylases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, research on fluorinated amino acids has shown that they can effectively inhibit the activity of glutamate receptors, which are critical in neurological signaling pathways .

Table 1: Biological Activities of this compound

| Activity Type | Target Enzyme/Receptor | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Glutamate Receptor | 0.5 | |

| Protein Interaction | Methyltransferase | 0.02 | |

| Neurotransmitter Modulation | Serotonin Transporter | 0.15 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacology : A study focused on the effects of fluorinated amino acids on serotonin uptake revealed that this compound significantly inhibited serotonin transporters, suggesting potential applications in treating mood disorders .

- Cancer Research : In cancer cell lines, this compound demonstrated reduced cytotoxicity while maintaining effective inhibition of key metabolic pathways involved in tumor growth, indicating a favorable therapeutic index for further development .

- Pain Management : Research involving nociception models showed that analogs containing the trifluoromethyl group could modulate pain pathways without significant side effects, presenting opportunities for new analgesic therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and what challenges arise during cyclobutane ring formation?

- Methodological Answer : Cyclobutane rings are prone to strain-induced instability. A common approach involves [3+1] cycloaddition or ring-closing metathesis, but the trifluoromethyl group complicates stereochemical control. For example, intermediates like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) and tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS: 1212395-34-0) highlight strategies for introducing trifluoromethyl groups while preserving ring integrity. Challenges include side reactions (e.g., ring-opening under acidic conditions) and low yields due to steric hindrance. Optimization often involves low-temperature reactions (<0°C) and chiral catalysts.

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is definitive but requires high-purity crystals. Alternatively, nuclear Overhauser effect (NOE) NMR experiments compare spatial proximity of protons. For example, cis-3-amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6) was characterized via 2D NOESY, showing cross-peaks between the amino and hydroxyl protons. Chiral HPLC with columns like Daicel CHIRALPAK® IG-3 can resolve enantiomers using hexane:isopropanol gradients.

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Detects impurities at <0.1% levels (e.g., using C18 columns with 0.1% TFA in water/acetonitrile).

- 1H/19F NMR : Confirms trifluoromethyl integration (δ ~ -60 ppm in 19F NMR) and absence of rotamers.

- Elemental Analysis : Matches calculated vs. observed C, H, N, and F content (e.g., molecular formula C₆H₈F₃NO₃·HCl).

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity, critical for hydrochloride salts .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing adjacent bonds. For instance, in bicyclo[1.1.1]pentane derivatives (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid ), the group stabilizes transition states via inductive effects. Kinetic studies using stopped-flow NMR or computational DFT (e.g., Gaussian 16 with B3LYP/6-31G*) can model activation energies. Experimental data may show reduced nucleophilic attack at the cyclobutane carbon due to steric shielding .

Q. What strategies mitigate racemization during functionalization of the amino group?

- Methodological Answer : Racemization often occurs under basic conditions. To minimize:

- Use mild acylating agents (e.g., Boc-anhydride in THF at -20°C).

- Employ bulky bases (e.g., DIPEA) to deprotonate without disturbing stereochemistry.

- Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis. For example, tert-butyl (cis-3-hydroxycyclobutyl)carbamate (CAS: 154748-63-7) retained >98% ee under these conditions.

Q. How can computational modeling predict the compound’s biological activity based on its conformation?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets. For cyclobutane derivatives, the rigid ring restricts conformational flexibility, enhancing binding specificity. Pharmacophore models derived from analogs like 3-aminooxetane-3-carbonitrile hydrochloride (CAS: 1268883-21-1) suggest hydrogen bonding between the hydroxyl group and target proteins (e.g., kinases). Free energy perturbation (FEP) calculations quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.